molecular formula C6H7N5O B13102268 4-(5-Methyl-1,2,4-oxadiazol-3-yl)-1H-imidazol-5-amine

4-(5-Methyl-1,2,4-oxadiazol-3-yl)-1H-imidazol-5-amine

Cat. No.: B13102268
M. Wt: 165.15 g/mol
InChI Key: VAMGIWTYBVHPBS-UHFFFAOYSA-N
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Description

4-(5-Methyl-1,2,4-oxadiazol-3-yl)-1H-imidazol-5-amine is a heterocyclic compound that features both oxadiazole and imidazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)-1H-imidazol-5-amine typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH-DMSO medium at ambient temperature. This method allows for the efficient production of the compound without the need for protective groups . Another approach involves the condensation reaction of amidoxime and carboxylic acids and their derivatives .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-(5-Methyl-1,2,4-oxadiazol-3-yl)-1H-imidazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or azo derivatives, while substitution reactions can produce various substituted imidazole or oxadiazole compounds .

Mechanism of Action

The mechanism of action of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)-1H-imidazol-5-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes or bind to receptors, thereby modulating biological pathways. For example, it may act as an inhibitor of bacterial enzymes, leading to antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Methyl-1,2,4-oxadiazol-3-yl)-1H-imidazol-5-amine is unique due to its combination of oxadiazole and imidazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile chemical modifications and a broad range of applications in different fields.

Properties

Molecular Formula

C6H7N5O

Molecular Weight

165.15 g/mol

IUPAC Name

5-(5-methyl-1,2,4-oxadiazol-3-yl)-1H-imidazol-4-amine

InChI

InChI=1S/C6H7N5O/c1-3-10-6(11-12-3)4-5(7)9-2-8-4/h2H,7H2,1H3,(H,8,9)

InChI Key

VAMGIWTYBVHPBS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NO1)C2=C(N=CN2)N

Origin of Product

United States

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